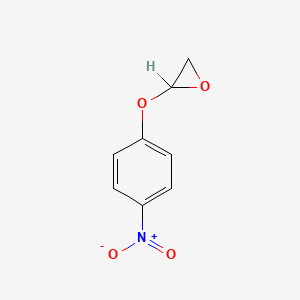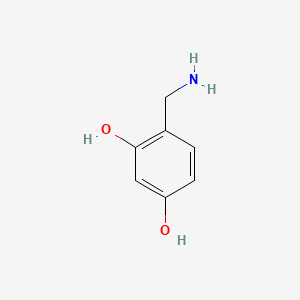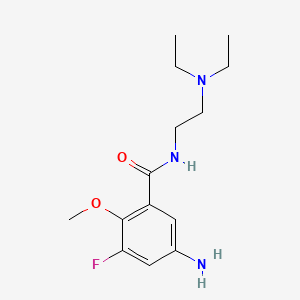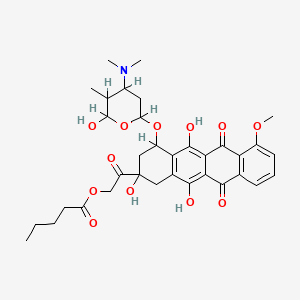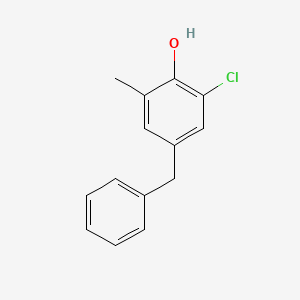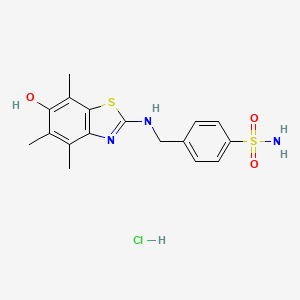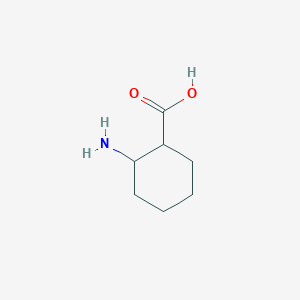
2-氨基环己烷羧酸
描述
2-Aminocyclohexanecarboxylic acid is a cyclic amino acid with the molecular formula C₇H₁₃NO₂ It is a derivative of cyclohexane, where an amino group and a carboxylic acid group are attached to the cyclohexane ring
科学研究应用
2-Aminocyclohexanecarboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
2-Aminocyclohexanecarboxylic acid is a non-canonical amino acid that is incorporated into antimicrobial peptides . The primary targets of these peptides are bacterial cell membranes .
Mode of Action
The compound interacts with its targets by disrupting bacterial cell membranes . This disruption is one of the variable mechanisms of action of antimicrobial peptides .
Biochemical Pathways
It is known that the compound is incorporated into antimicrobial peptides, which have diverse mechanisms of action, including disruption of cell membranes, inhibition of metabolic and translational elements, formation of nanonets, and stimulation of antimicrobial immune activity .
Result of Action
The result of the action of 2-Aminocyclohexanecarboxylic acid is the disruption of bacterial cell membranes, leading to the death of the bacteria . This makes it a potential candidate for the development of new antimicrobial drugs.
生化分析
Biochemical Properties
2-Aminocyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been incorporated into antimicrobial peptides to enhance their physicochemical and pharmacological properties . The interactions of 2-Aminocyclohexanecarboxylic acid with enzymes such as acyl-CoA synthetase and proteins involved in peptide synthesis are crucial for its function. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the structure of the peptides and enhance their biological activity.
Cellular Effects
The effects of 2-Aminocyclohexanecarboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 2-Aminocyclohexanecarboxylic acid into peptides can alter their interaction with cellular membranes, affecting membrane permeability and signaling pathways . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Aminocyclohexanecarboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, thereby modulating the flow of metabolites . Additionally, 2-Aminocyclohexanecarboxylic acid can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Aminocyclohexanecarboxylic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that 2-Aminocyclohexanecarboxylic acid can form stable helical structures in peptides, which are resistant to degradation . Over time, these stable structures can influence cellular processes by maintaining their biological activity. In vitro and in vivo studies have demonstrated that 2-Aminocyclohexanecarboxylic acid can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Aminocyclohexanecarboxylic acid vary with different dosages in animal models. At low doses, it can enhance the biological activity of peptides without causing adverse effects. At high doses, it may exhibit toxic effects, such as disrupting cellular membranes and inhibiting essential enzymes . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity without causing toxicity. These findings highlight the importance of optimizing the dosage of 2-Aminocyclohexanecarboxylic acid in therapeutic applications.
Metabolic Pathways
2-Aminocyclohexanecarboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized through pathways involving acyl-CoA synthetase and other enzymes that catalyze the formation of peptide bonds . These metabolic pathways are essential for the incorporation of 2-Aminocyclohexanecarboxylic acid into peptides and its subsequent biological activity. Additionally, it can influence the levels of metabolites by modulating the activity of key enzymes in these pathways .
Transport and Distribution
The transport and distribution of 2-Aminocyclohexanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cells, 2-Aminocyclohexanecarboxylic acid can interact with binding proteins that regulate its localization and accumulation in specific cellular compartments. These interactions are crucial for its biological activity, as they determine the availability of 2-Aminocyclohexanecarboxylic acid for biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of 2-Aminocyclohexanecarboxylic acid is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can be localized to the endoplasmic reticulum, where it participates in peptide synthesis and other biochemical reactions . The localization of 2-Aminocyclohexanecarboxylic acid within specific subcellular compartments can influence its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the ring-opening of aziridines with nucleophiles, which provides precursors for the desired compound. For example, the ring-opening of 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane with selected nucleophiles occurs in a regioselective manner, leading to the formation of 2-aminocyclohexanecarboxylic acid derivatives .
Industrial Production Methods: In industrial settings, the production of 2-aminocyclohexanecarboxylic acid often involves the use of asymmetric synthesis techniques. One such method includes the reduction of pyrrolobenzodiazepine-5,11-diones using alkali metals in ammonia, followed by hydrolysis to yield the desired compound .
化学反应分析
Types of Reactions: 2-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
2-Aminocyclohexanecarboxylic acid can be compared with other cyclic amino acids, such as:
2-Aminocyclopentanecarboxylic acid: This compound has a similar structure but with a five-membered ring instead of a six-membered ring.
2-Aminocyclobutanecarboxylic acid: This compound has a four-membered ring and is used in the synthesis of peptidomimetics and other biologically active molecules.
The uniqueness of 2-aminocyclohexanecarboxylic acid lies in its ability to form stable helical structures, which makes it valuable in the study of protein folding and the design of synthetic polymers with specific folding properties .
属性
IUPAC Name |
2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901272 | |
| Record name | NoName_365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75081-40-2 | |
| Record name | 2-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75081-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: ACHC has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol.
A: While the provided research excerpts don't delve into detailed spectroscopic data for ACHC itself, they often mention techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy being employed to study the conformation and structural features of peptides incorporating ACHC. [, , , , , , ]
A: Yes, ACHC exists as both cis and trans isomers. The trans isomer strongly promotes the formation of 14-helical structures in β-peptides. [, , , , , ] The cis isomer, while less studied, is known to favor extended conformations and can promote mixed helical structures like the 11/9-helix in α/β-peptides. [, , ]
A: The 14-helix is a unique secondary structure characterized by hydrogen bonding between the carbonyl oxygen of one residue and the amide proton of the second residue towards the N-terminus. This helix is particularly stable in β-peptides incorporating trans-ACHC residues, making it a valuable scaffold for foldamer design. [, , , , ]
A: Yes, researchers have successfully incorporated various other amino acids, both natural and unnatural, into β-peptides containing ACHC. This allows for the fine-tuning of properties such as solubility, helicity, and bioactivity. [, , , , , , ]
A: Factors like solvent polarity, peptide length, the presence of other helix-promoting residues, and the nature and placement of side chains can all impact 14-helix stability. [, , ]
A: Due to their structural stability and potential for functionalization, ACHC-containing peptides are being investigated for applications such as antimicrobial agents [], catalysts for asymmetric synthesis [, ], and building blocks for self-assembling nanomaterials. [, ]
A: Several synthetic routes to ACHC and its derivatives have been reported, often starting from cyclohexane-based precursors. [, , , , ] Methodologies include preferential crystallization, cyclization reactions, and solid-phase peptide synthesis.
A: Yes, computational techniques like DFT calculations and molecular dynamics simulations have been employed to understand the conformational preferences, helix stability, and interactions of ACHC-containing peptides. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)
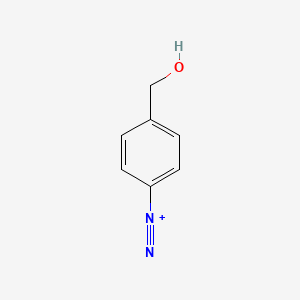
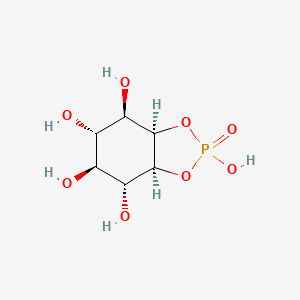
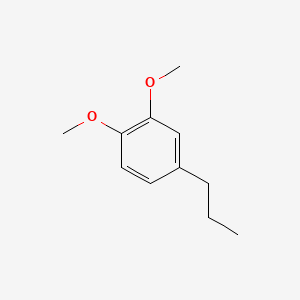
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
